![molecular formula C16H12ClN3O4 B2808180 N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421494-23-6](/img/structure/B2808180.png)
N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O4 and its molecular weight is 345.74. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
MMV019918 exhibits potent antimalarial properties. It was selected from the MMV Malaria Box for its ability to target both asexual stages (responsible for disease symptoms) and gametocytes (responsible for transmission). The compound’s efficacy against P. falciparum was confirmed through standard membrane-feeding assays, making it a promising candidate for malaria treatment .
Transmission Blocking
In addition to its direct antimalarial effects, MMV019918 shows potential as a transmission-blocking agent. By inhibiting gametocyte development, it could reduce the spread of malaria within mosquito vectors. This property is crucial for implementing malaria elimination strategies .
Cardiac Effects
Interestingly, both MMV019918 and its analogs significantly prolonged atrioventricular conduction time in Langendorff-isolated rat hearts. Furthermore, they exhibited inhibitory activity against Ba^2+ current through Ca_v1.2 channels. These cardiac effects warrant further investigation and may have implications for drug safety and potential side effects .
Molecular Target
An in silico target-fishing study suggested that the enzyme phosphoethanolamine methyltransferase (PfPMT) could be a potential target for MMV019918. However, the compound’s activity against PfPMT did not directly correlate with its antiplasmodial activity. This discrepancy suggests that MMV019918 likely acts through an alternative molecular target for its antimalarial effects .
Dual-Stage Inhibition
MMV019918’s unique feature lies in its ability to target both sexual (gametocytes) and asexual (blood-stage) forms of the parasite. This dual-stage inhibition is valuable for comprehensive malaria control, as it addresses different aspects of the parasite’s life cycle .
Starting Point for Drug Development
Despite the uncertainty regarding its precise molecular target, MMV019918’s activity against PfPMT provides an important starting point. Researchers can use this information to design more potent inhibitors that are effective against both sexual and asexual stages of P. falciparum .
properties
IUPAC Name |
N-(2-chlorophenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-12-5-1-2-6-13(12)19-14(21)11-8-18-16(23)20(15(11)22)9-10-4-3-7-24-10/h1-8H,9H2,(H,18,23)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAIKXSLNHXVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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